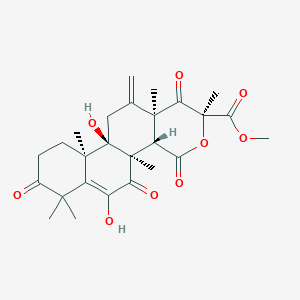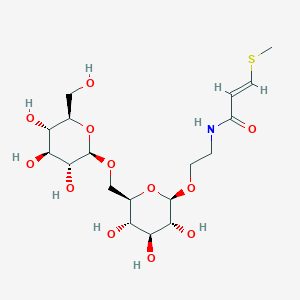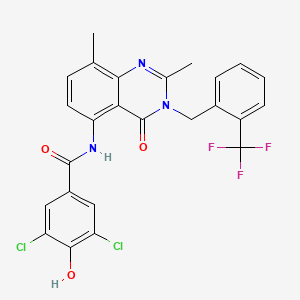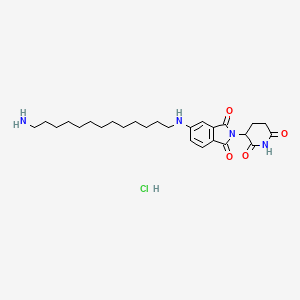
Pomalidomide-5-C13-NH2 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-5-C13-NH2 (hydrochloride) is a derivative of pomalidomide, a well-known immunomodulatory drug. This compound is specifically designed to act as a ligand for the E3 ubiquitin ligase cereblon, which is involved in the targeted degradation of proteins. Pomalidomide-5-C13-NH2 (hydrochloride) is used in the development of proteolysis-targeting chimeras (PROTACs), which are molecules that can selectively degrade specific proteins within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-5-C13-NH2 (hydrochloride) involves several steps, starting from pomalidomideThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Pomalidomide-5-C13-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Quality control measures are implemented to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pomalidomide-5-C13-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of Pomalidomide-5-C13-NH2 (hydrochloride), which can be used in further research and development of PROTACs .
Aplicaciones Científicas De Investigación
Pomalidomide-5-C13-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Helps in studying the role of specific proteins in cellular processes by selectively degrading them.
Medicine: Potential therapeutic applications in treating diseases by targeting disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents
Mecanismo De Acción
Pomalidomide-5-C13-NH2 (hydrochloride) exerts its effects by binding to the E3 ubiquitin ligase cereblon. This binding recruits cereblon to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is crucial for maintaining protein homeostasis within cells .
Comparación Con Compuestos Similares
Similar Compounds
- Pomalidomide-C3-NH2 (hydrochloride)
- Pomalidomide-PEG1-NH2 (hydrochloride)
- Pomalidomide-PEG3-NH2 (hydrochloride)
Uniqueness
Pomalidomide-5-C13-NH2 (hydrochloride) is unique due to its specific linker length and functional groups, which provide distinct binding properties and reactivity. This uniqueness makes it particularly useful in the development of PROTACs with specific target protein degradation profiles .
Propiedades
Fórmula molecular |
C26H39ClN4O4 |
|---|---|
Peso molecular |
507.1 g/mol |
Nombre IUPAC |
5-(13-aminotridecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C26H38N4O4.ClH/c27-16-10-8-6-4-2-1-3-5-7-9-11-17-28-19-12-13-20-21(18-19)26(34)30(25(20)33)22-14-15-23(31)29-24(22)32;/h12-13,18,22,28H,1-11,14-17,27H2,(H,29,31,32);1H |
Clave InChI |
GXFXEOLNJJHBOC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCCCCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


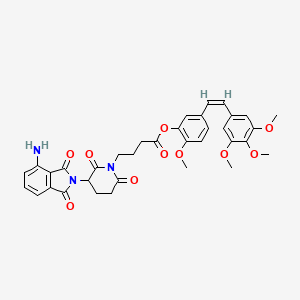

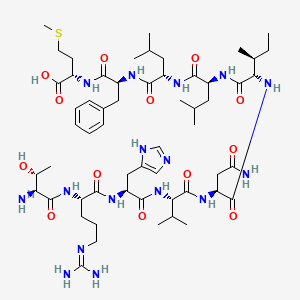
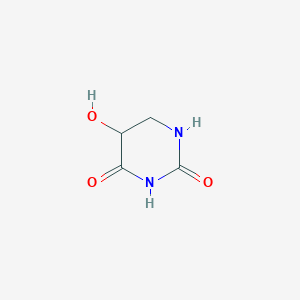


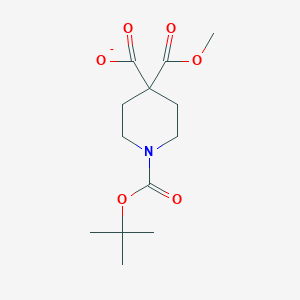
![(2R)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12367889.png)
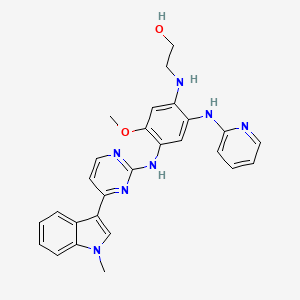

![(10S)-5-hydroxy-6-[(2R,3S)-3-hydroxy-2-methylbutanoyl]-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one](/img/structure/B12367899.png)
